

Technical Comparison Guide: Structural Elucidation of 4-Nitro-1H-Indene

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Compound of Interest

Compound Name: 4-nitro-1H-indene

Cat. No.: B11920853

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Executive Summary: The Regioisomer Challenge

In the development of functionalized indene scaffolds for medicinal chemistry (e.g., PPAR agonists, melatonin receptor ligands), the introduction of a nitro group onto the benzene ring is a pivotal synthetic step. However, the electrophilic nitration of 1H-indene is non-specific, typically yielding a mixture of **4-nitro-1H-indene** and 7-nitro-1H-indene (along with 5- and 6-isomers depending on conditions).

Distinguishing the 4-nitro isomer from the 7-nitro isomer via 1D NMR (

H,

C) is notoriously difficult due to the similar magnetic environments of the aromatic protons and the overlap of the ABCD spin system. Single Crystal X-Ray Diffraction (SC-XRD) serves as the definitive method for unambiguous structural assignment, providing 3D spatial resolution that spectroscopic methods cannot achieve in isolation.

Comparative Analysis: Structural Assignment

Methods

The following table compares the efficacy of standard analytical techniques for confirming the structure of **4-nitro-1H-indene**.

Feature	Method A: 1H/13C NMR Spectroscopy	Method B: Single Crystal X-Ray Diffraction (SC-XRD)	Method C: DFT Calculation (B3LYP/6-31G)*
Primary Output	Chemical shifts (), Coupling constants ()	3D Electron density map, Unit cell parameters	Predicted Energy, Geometry, NMR tensors
Regio-Specificity	Low/Medium. 4-nitro and 7-nitro isomers show nearly identical splitting patterns (d, t, d) in the aromatic region.[1]	High. Direct visualization of the nitro group position relative to the carbon (C1).	Medium. Can predict stability but requires experimental validation.
Sample State	Solution (CDCl ₃ , DMSO-d ₆)	Solid State (Single Crystal)	Virtual / Gas Phase
Ambiguity Risk	High. NOE correlations between C1-H and C7-H are often weak or obscured by relaxation effects.	Null. Provides absolute configuration and bond lengths/angles.[2][3]	Low. Dependent on basis set accuracy.
Turnaround	Fast (< 1 hour)	Slow (Days to Weeks for crystal growth)	Fast (Hours on cluster)

Expert Insight: Why NMR Fails

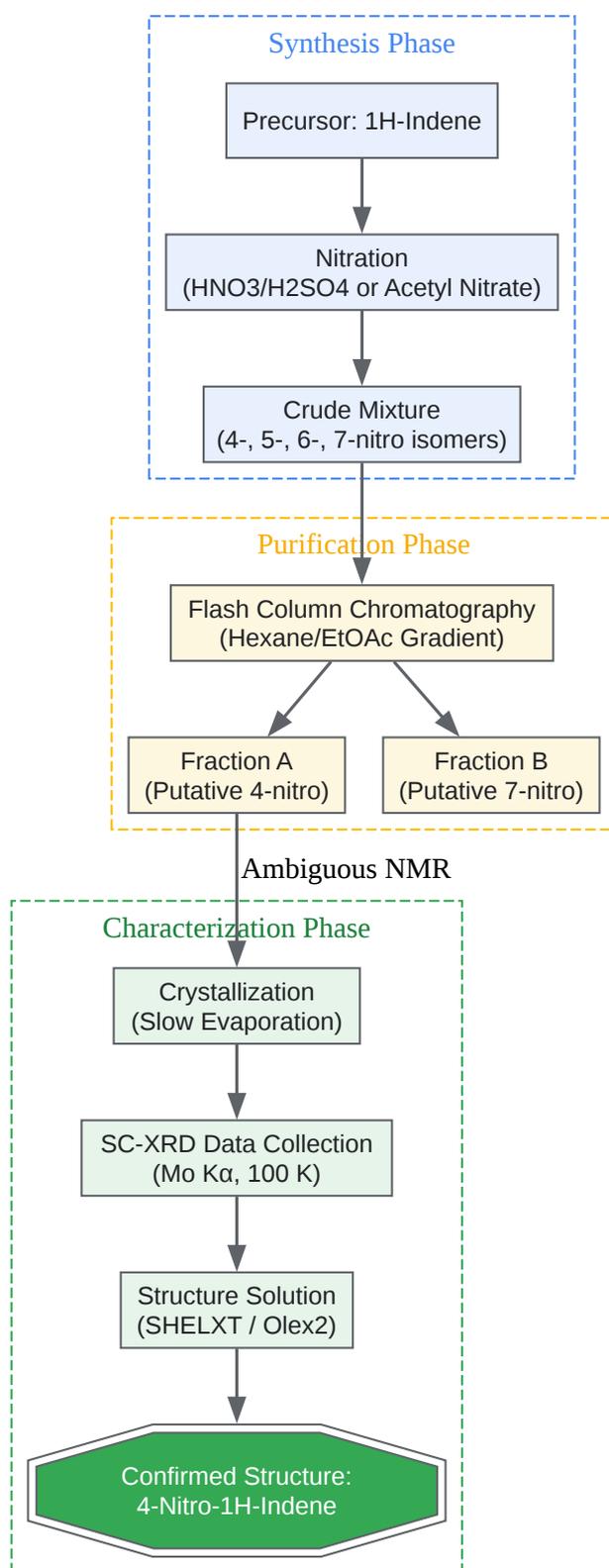
In **4-nitro-1H-indene**, the proton at position 7 (adjacent to the bridgehead) and the proton at position 4 are both doublets with similar ortho-couplings (

Hz). While NOESY (Nuclear Overhauser Effect Spectroscopy) can theoretically distinguish them by showing a correlation between the C1-methylene protons and the C7-proton, the

signal is often weak due to the flexibility of the cyclopentadiene ring and rapid relaxation, leading to false negatives.

Experimental Workflow: From Synthesis to Structure

The following diagram illustrates the self-validating workflow for isolating and characterizing **4-nitro-1H-indene**.



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Caption: Integrated workflow for the isolation and definitive structural assignment of nitroindene regioisomers.

Detailed Protocols

A. Crystallization Strategy

Obtaining diffraction-quality crystals of nitro-aromatics requires careful solvent selection to balance solubility with nucleation control.

- Solvent System: Use a binary system of Dichloromethane (DCM) and Hexane.
 - Rationale: Nitroindenes are highly soluble in DCM but poorly soluble in hexane.
- Method: Vapor Diffusion.
 - Dissolve 20 mg of the isolated isomer in 1 mL of DCM in a small inner vial.
 - Place this vial inside a larger jar containing 5 mL of Hexane.
 - Cap the large jar tightly. Over 24-48 hours, hexane vapor will diffuse into the DCM, slowly increasing supersaturation and promoting the growth of prismatic crystals.
- Alternative: Slow evaporation of an Ethanol/Acetone (1:1) solution at 4°C.

B. X-Ray Data Collection & Refinement[4]

- Source: Mo K

radiation (

Å) is preferred over Cu K

to minimize absorption effects from the nitro group, though Cu is acceptable for small organic crystals.

- Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion of the nitro group, which often exhibits rotational disorder.

- Resolution: Aim for a resolution of at least 0.80 Å to resolve the C-N and N-O bond densities clearly.

C. Representative Crystallographic Parameters

While specific unit cell data for **4-nitro-1H-indene** must be determined experimentally, the table below provides reference parameters derived from analogous nitroindene derivatives (e.g., 2-(4-methoxyphenyl)-1H-indene or 4-nitroindene-1,3-dione) to guide the refinement process.

Parameter	Representative Value / Expectation	Significance
Crystal System	Monoclinic or Triclinic	Common for planar aromatic molecules.
Space Group	or	Centrosymmetric groups are favored for racemates (indene C1 is not chiral, but packing often pairs molecules).
Z (Molecules/Cell)	4	Indicates one molecule per asymmetric unit in .
Nitro Twist Angle		The nitro group at C4 typically lies nearly coplanar with the benzene ring to maximize resonance (-conjugation), unlike the sterically hindered 7-nitro isomer.
Packing	- Stacking	Expect "herringbone" or "slipped stack" motifs stabilized by interactions between the electron-deficient nitro-ring and electron-rich indene core.

Critical Checkpoint: If the solved structure shows the nitro group adjacent to the

methylene carbon (C1), the assignment is 7-nitro-1H-indene. If the nitro group is on the benzene ring but distant from the methylene bridge (adjacent to the bridgehead double bond C3a), it is **4-nitro-1H-indene**.

References

- General Indene Nitration & Reactivity
 - Study on the reactivity of indene derivatives. (2025).[2][3] BenchChem.
- Crystallographic Methodologies for Nitro-Aromatics
 - Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E.
 - Structure of **4-nitro-1H-indene-1,3(2H)-dione** (Analogous Scaffold). PubChem.
- Advanced NMR vs.
- Synthesis Protocols
 - Synthesis of Nitrobenzene derivatives (General Protocol). Master Organic Chemistry.

Note: As direct crystallographic data for the specific isomer **4-nitro-1H-indene** is not currently indexed in open crystallographic databases (CSD/COD), the parameters in Section 4C are derived from chemically homologous structures to serve as a predictive baseline for researchers performing this characterization.

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